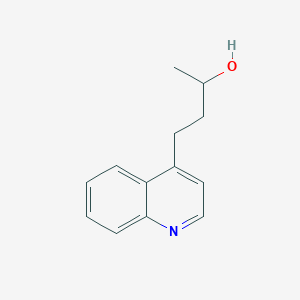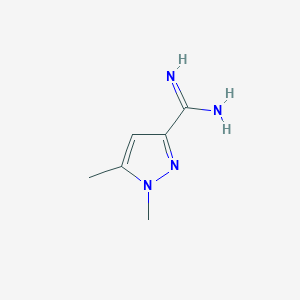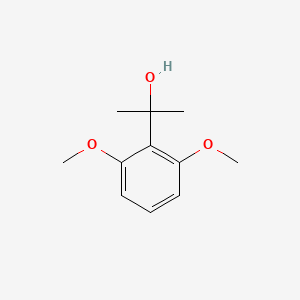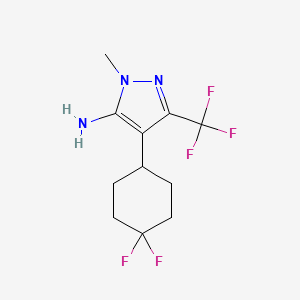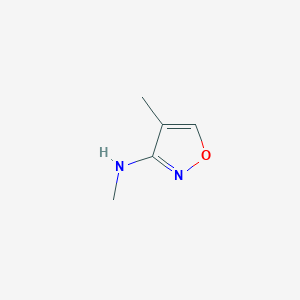
Methyl 6-(azetidin-3-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an azetidine group at the 6-position and a carboxylate ester group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Azetidine Group: The azetidine group can be introduced via nucleophilic substitution reactions. For example, a halogenated pyridine derivative can react with azetidine under basic conditions to form the desired product.
Esterification: The carboxylic acid group at the 3-position of the pyridine ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the pyridine ring to a piperidine ring.
Substitution: The azetidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or piperidine derivatives.
科学的研究の応用
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine group may enhance binding affinity and specificity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein. The ester group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Methyl 6-(pyrrolidin-3-yl)pyridine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Methyl 6-(piperidin-3-yl)pyridine-3-carboxylate: Contains a piperidine ring, offering different steric and electronic properties.
Methyl 6-(azetidin-3-yl)nicotinate: Similar structure but with a nicotinic acid ester instead of a pyridine carboxylate.
Uniqueness
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
methyl 6-(azetidin-3-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |
InChIキー |
GATWQYOLHUAWAG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)
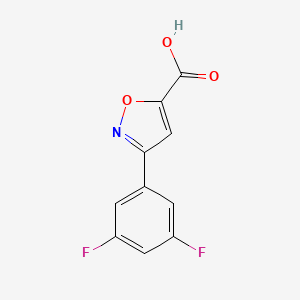
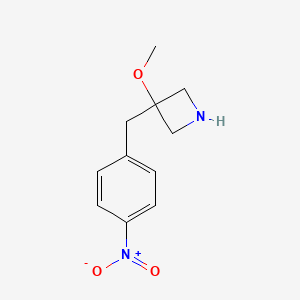
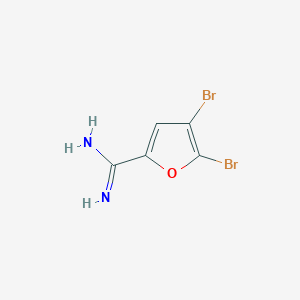
![rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans](/img/structure/B15319754.png)
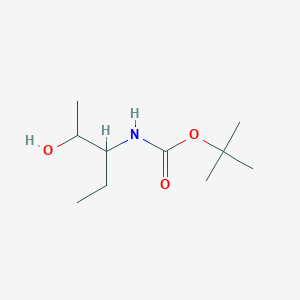
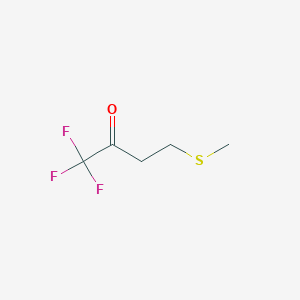
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
